2,2-Dichloro-1-[2,2-dimethyl-5-(3-pyridinyl)-3-oxazolidinyl]ethanone
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Overview
Description
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one is a complex organic compound with the empirical formula C12H14Cl2N2O2 and a molecular weight of 289.16 g/mol . This compound is known for its unique structure, which includes a dichloroethanone moiety attached to an oxazolidine ring substituted with a pyridinyl group. It has been used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one typically involves the following steps:
Formation of the oxazolidine ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the pyridinyl group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with the oxazolidine intermediate.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one has been utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This interaction is facilitated by the electrophilic nature of the dichloroethanone moiety, which can react with nucleophiles such as thiol or amino groups on biomolecules .
Comparison with Similar Compounds
2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one can be compared with other similar compounds such as:
1,3-Dichloro-5,5-dimethylhydantoin: Both compounds contain dichloro groups, but differ in their core structures and applications.
2-Bromo-1-(pyridin-3-yl)ethan-1-one: This compound shares the pyridinyl group but has a bromo substituent instead of the oxazolidine ring.
The uniqueness of 2,2-Dichloro-1-(2,2-dimethyl-5-(pyridin-3-yl)oxazolidin-3-yl)ethan-1-one lies in its combination of the oxazolidine ring and dichloroethanone moiety, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
121776-34-9 |
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Molecular Formula |
C12H14Cl2N2O2 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,2-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C12H14Cl2N2O2/c1-12(2)16(11(17)10(13)14)7-9(18-12)8-4-3-5-15-6-8/h3-6,9-10H,7H2,1-2H3 |
InChI Key |
YYOLZWRUBUHMOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N(CC(O1)C2=CN=CC=C2)C(=O)C(Cl)Cl)C |
Origin of Product |
United States |
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